molecular formula C9H15NO B13790595 1-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)ethanone

1-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)ethanone

Cat. No.: B13790595
M. Wt: 153.22 g/mol
InChI Key: WUIVCLLDKQXMPX-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopenta[b]pyrrole,1-acetyloctahydro-,cis-(9ci) is a chemical compound with the molecular formula C9H15NO It is a derivative of cyclopenta[b]pyrrole, characterized by the presence of an acetyl group and an octahydro structure in the cis configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopenta[b]pyrrole,1-acetyloctahydro-,cis-(9ci) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted pyrrole with a cyclopentane derivative in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired cis configuration and high yield.

Industrial Production Methods

Industrial production of Cyclopenta[b]pyrrole,1-acetyloctahydro-,cis-(9ci) may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and high efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Cyclopenta[b]pyrrole,1-acetyloctahydro-,cis-(9ci) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The acetyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

Cyclopenta[b]pyrrole,1-acetyloctahydro-,cis-(9ci) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Cyclopenta[b]pyrrole,1-acetyloctahydro-,cis-(9ci) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopenta[b]pyrrole, octahydro-, cis-: This compound shares a similar core structure but lacks the acetyl group.

    Cyclopenta[b]benzofuran, Silvestrol: Another related compound with notable biological activities, particularly in cancer research.

Uniqueness

Cyclopenta[b]pyrrole,1-acetyloctahydro-,cis-(9ci) is unique due to its specific structural features, including the acetyl group and the cis configuration

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

1-[(3aR,6aR)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl]ethanone

InChI

InChI=1S/C9H15NO/c1-7(11)10-6-5-8-3-2-4-9(8)10/h8-9H,2-6H2,1H3/t8-,9-/m1/s1

InChI Key

WUIVCLLDKQXMPX-RKDXNWHRSA-N

Isomeric SMILES

CC(=O)N1CC[C@@H]2[C@H]1CCC2

Canonical SMILES

CC(=O)N1CCC2C1CCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.